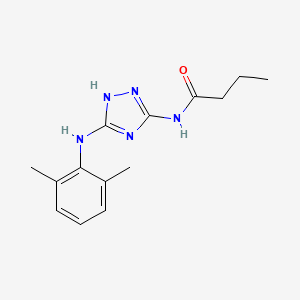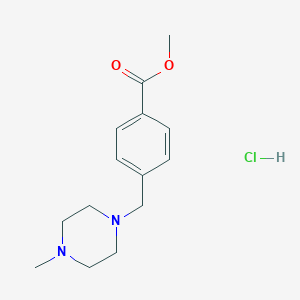![molecular formula C13H15N3O3S B12930945 1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole CAS No. 67266-44-8](/img/structure/B12930945.png)
1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the nitration of an imidazole derivative to introduce the nitro group. This is followed by the alkylation of the imidazole ring to introduce the ethyl group. The final step involves the reaction of the intermediate with 4-(methylthio)phenol to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-((4-methoxyphenoxy)methyl)-5-nitro-1H-imidazole: Similar structure but with a methoxy group instead of a methylthio group.
1-Ethyl-2-((4-chlorophenoxy)methyl)-5-nitro-1H-imidazole: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness: 1-Ethyl-2-((4-(methylthio)phenoxy)methyl)-5-nitro-1H-imidazole is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. The methylthio group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67266-44-8 |
|---|---|
Molekularformel |
C13H15N3O3S |
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
1-ethyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole |
InChI |
InChI=1S/C13H15N3O3S/c1-3-15-12(14-8-13(15)16(17)18)9-19-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
YVBJALFODZXYLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)

![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
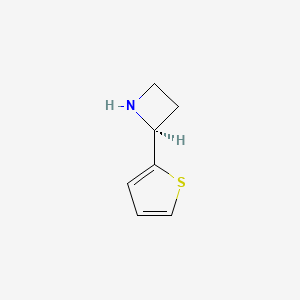
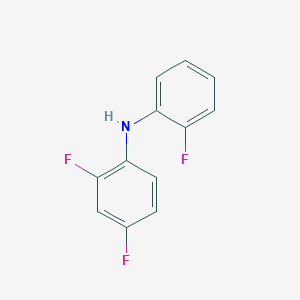

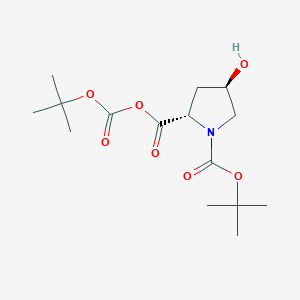
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
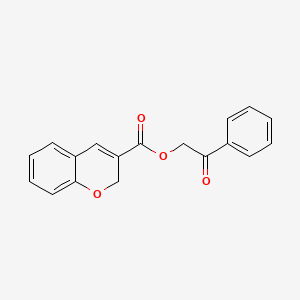
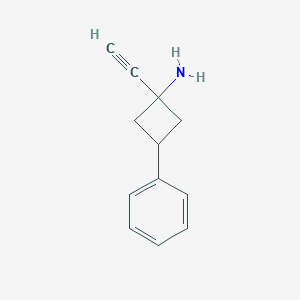
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
